An In-depth Technical Guide to 3-Benzodioxol-5-ylmethyl-piperidine: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 3-Benzodioxol-5-ylmethyl-piperidine: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold
The confluence of a piperidine ring and a benzodioxole moiety in a single molecular entity, 3-Benzodioxol-5-ylmethyl-piperidine, presents a compelling scaffold for investigation in medicinal chemistry and drug discovery. The piperidine heterocycle is a cornerstone of numerous pharmaceuticals, prized for its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets[1][2]. Simultaneously, the 1,3-benzodioxole group, a structural alert in many natural products and synthetic compounds, is known to modulate metabolic pathways and exhibit diverse pharmacological activities[3]. This guide provides a comprehensive technical overview of 3-Benzodioxol-5-ylmethyl-piperidine, synthesizing available data on its structure, and properties, and exploring its potential based on the activities of closely related analogues.
Molecular Architecture and Physicochemical Profile
Chemical Structure
3-Benzodioxol-5-ylmethyl-piperidine, with the IUPAC name 3-(1,3-benzodioxol-5-ylmethyl)piperidine, possesses a molecular formula of C₁₃H₁₇NO₂[4]. Its structure consists of a piperidine ring substituted at the 3-position with a methylene bridge connected to the 5-position of a 1,3-benzodioxole ring system.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 219.28 g/mol | PubChem[4] |
| XLogP3 | 2.5 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
These computed properties suggest that 3-Benzodioxol-5-ylmethyl-piperidine possesses drug-like characteristics, including a molecular weight under 500 g/mol and a LogP value indicative of good oral bioavailability.
Synthesis Strategies: A Proposed Approach
While a specific, detailed experimental protocol for the synthesis of 3-Benzodioxol-5-ylmethyl-piperidine is not explicitly documented in readily accessible literature, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of 3-substituted piperidines. A highly effective approach involves the catalytic hydrogenation of the corresponding pyridine precursor, 3-(1,3-benzodioxol-5-ylmethyl)pyridine.
"Piperonal" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3-Picoline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate_A" [label="3-(1,3-Benzodioxol-5-ylmethyl)pyridine"]; "Final_Product" [label="3-Benzodioxol-5-ylmethyl-piperidine", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Piperonal" -> "Intermediate_A" [label="Condensation"]; "3-Picoline" -> "Intermediate_A"; "Intermediate_A" -> "Final_Product" [label="Catalytic Hydrogenation\n(e.g., Rh₂O₃, H₂)"]; }
Figure 2: Proposed synthetic workflow for 3-Benzodioxol-5-ylmethyl-piperidine.Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 3-(1,3-Benzodioxol-5-ylmethyl)pyridine
This intermediate can be synthesized via a condensation reaction between piperonal (1,3-benzodioxole-5-carbaldehyde) and 3-picoline (3-methylpyridine). This type of reaction is typically acid or base-catalyzed.
-
Reaction Setup: To a solution of 3-picoline in a suitable high-boiling solvent (e.g., toluene or xylene), add an equimolar amount of piperonal.
-
Catalysis: Introduce a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium methoxide).
-
Reaction Conditions: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Catalytic Hydrogenation to 3-Benzodioxol-5-ylmethyl-piperidine
The reduction of the pyridine ring to a piperidine ring can be achieved through catalytic hydrogenation. Rhodium-based catalysts have shown high efficacy for this transformation under mild conditions.
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Catalyst and Substrate: In a high-pressure reaction vessel, dissolve 3-(1,3-benzodioxol-5-ylmethyl)pyridine in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of Rhodium(III) oxide (Rh₂O₃).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 5 bar) and heat to a moderate temperature (e.g., 40 °C).
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Reaction Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
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Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation under reduced pressure to afford pure 3-Benzodioxol-5-ylmethyl-piperidine.
Spectroscopic Characterization (Anticipated)
Although experimental spectra for 3-Benzodioxol-5-ylmethyl-piperidine are not available, the expected spectral data can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene bridge, and the protons of the benzodioxole moiety. The signals for the piperidine ring protons would appear in the upfield region, typically between 1.5 and 3.0 ppm. The methylene bridge protons would likely appear as a doublet around 2.5 ppm. The aromatic protons of the benzodioxole ring would be observed in the downfield region (6.5-7.0 ppm), and the characteristic singlet for the O-CH₂-O group would be expected around 5.9 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals corresponding to the five distinct carbon atoms of the piperidine ring, the methylene bridge carbon, and the carbons of the benzodioxole moiety, including the unique signal for the methylenedioxy carbon.
IR Spectroscopy
The infrared spectrum would be characterized by C-H stretching vibrations of the aliphatic and aromatic components, N-H stretching of the secondary amine in the piperidine ring (around 3300 cm⁻¹), and characteristic C-O-C stretching bands for the benzodioxole group.
Mass Spectrometry
The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 219.28 g/mol . Fragmentation patterns would likely involve cleavage at the benzylic position and fragmentation of the piperidine ring.
Potential Pharmacological Activities and Therapeutic Applications
The pharmacological profile of 3-Benzodioxol-5-ylmethyl-piperidine has not been explicitly reported. However, based on the well-documented activities of its constituent moieties and structurally related compounds, several potential therapeutic applications can be hypothesized.
"Core_Scaffold" [label="3-Benzodioxol-5-ylmethyl-piperidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "CNS_Activity" [label="Central Nervous System Activity"]; "Anticonvulsant" [label="Anticonvulsant"]; "MAO_Inhibition" [label="Monoamine Oxidase Inhibition"]; "Antipsychotic" [label="Antipsychotic-like"]; "Anti-fatigue" [label="Anti-fatigue"];
"Core_Scaffold" -> "CNS_Activity"; "CNS_Activity" -> "Anticonvulsant"; "CNS_Activity" -> "MAO_Inhibition"; "CNS_Activity" -> "Antipsychotic" [label="D₂/5-HT₂ₐ Antagonism?"]; "Core_Scaffold" -> "Anti-fatigue" [label="AMPA Receptor Modulation?"]; }
Figure 3: Hypothesized pharmacological activities of 3-Benzodioxol-5-ylmethyl-piperidine.Monoamine Oxidase (MAO) Inhibition
Piperine, a natural product containing a piperidine and a 1,3-benzodioxole moiety, has been identified as an inhibitor of both MAO-A and MAO-B[5][6]. This suggests that 3-Benzodioxol-5-ylmethyl-piperidine could also exhibit MAO inhibitory activity, which is a key target in the treatment of depression and neurodegenerative disorders like Parkinson's disease.
Anticonvulsant Activity
Numerous piperidine derivatives have been investigated for their anticonvulsant properties[7][8]. The mechanism often involves modulation of ion channels or neurotransmitter systems. Given the prevalence of the piperidine scaffold in anticonvulsant drugs, it is plausible that 3-Benzodioxol-5-ylmethyl-piperidine could exhibit similar activity.
Antipsychotic Potential
Substituted piperidines are a common feature in both typical and atypical antipsychotic drugs, often targeting dopamine D₂ and serotonin 5-HT₂ₐ receptors[9]. The specific substitution pattern on the piperidine ring is crucial for receptor affinity and selectivity. The 3-substituted pattern of the title compound warrants investigation for its potential to modulate these key central nervous system receptors.
Anti-fatigue Effects
A structurally related compound, 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine, has been shown to ameliorate exercise-induced fatigue in mice, potentially through positive allosteric modulation of the AMPA receptor[3]. This finding opens an intriguing avenue for exploring the anti-fatigue and cognitive-enhancing potential of 3-Benzodioxol-5-ylmethyl-piperidine.
Future Directions and Conclusion
3-Benzodioxol-5-ylmethyl-piperidine represents a molecule of significant interest at the intersection of established pharmacophores. While a comprehensive experimental characterization is currently lacking in the public domain, the theoretical and analogue-based evidence strongly suggests a rich potential for biological activity, particularly within the central nervous system.
The immediate priorities for future research should be:
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Definitive Synthesis and Characterization: The development and publication of a robust, scalable synthesis protocol, accompanied by full spectroscopic and physicochemical characterization, is paramount.
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In Vitro Pharmacological Profiling: A broad-based screening against a panel of CNS targets, including MAO enzymes, dopamine and serotonin receptors, and various ion channels, would provide the first glimpse into its specific biological activity.
-
In Vivo Efficacy Studies: Based on the in vitro profile, targeted in vivo studies in animal models of depression, epilepsy, psychosis, and fatigue would be necessary to validate its therapeutic potential.
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